N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
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Description
N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- The study by Prostakov et al. (1979) discusses the synthesis of heterocyclic compounds including pyridine derivatives, which are structurally related to the compound . This research provides insights into the methods used for creating complex organic structures (Prostakov, Torres, Varlamov, & Vasil'ev, 1979).
- Bailey et al. (1995) conducted a study on the synthesis and X-ray crystal structure of pyrrolo[2,1-α]isoquinolinium iodide, a compound with structural similarities. This research contributes to understanding the crystallographic properties of such compounds (Bailey, Bremner, Pelosi, Skelton, & White, 1995).
Pharmacological Potential
- Ruchelman et al. (2004) explored the potential of certain isoquinoline derivatives as anticancer agents, highlighting their activity against topoisomerase I. This study indicates the possible therapeutic applications of structurally related compounds (Ruchelman, Singh, Ray, Wu, Yang, Zhou, Liu, Liu, & LaVoie, 2004).
- Gitto et al. (2006) investigated N-substituted 1,2,3,4-tetrahydroisoquinolines for their anticonvulsant properties. This study provides an example of how derivatives of isoquinolines can be developed into potent pharmaceutical agents (Gitto, Caruso, Pagano, De Luca, Citraro, Russo, De Sarro, & Chimirri, 2006).
Chemical Reactions and Properties
- The work of Kang et al. (2015) on the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds contributes to the understanding of the chemical behavior of compounds related to the compound (Kang, Richers, Sawicki, & Seidel, 2015).
- Zhu and Seidel (2016) conducted research on an Ugi reaction incorporating a redox-neutral amine C-H functionalization step, which is relevant to understanding the chemical reactivity of similar compounds (Zhu & Seidel, 2016).
properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-29-12-6-7-18-15-19(8-10-21(18)29)22(30-13-4-5-14-30)17-27-25(31)26(32)28-20-9-11-23(33-2)24(16-20)34-3/h8-11,15-16,22H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLGARPANWSEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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